
tert-Butyl 4-(1H-tetrazol-5-yl)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-(1H-tetrazol-5-yl)piperidine-1-carboxylate, also known as TB-TPC, is an organic compound that is used in a variety of laboratory experiments. TB-TPC is a versatile reagent that has been used in the synthesis of a wide range of compounds, including pharmaceuticals, pesticides, and other organic compounds. TB-TPC is also used in the study of biochemical and physiological effects, as well as in the study of drug mechanisms of action. In
Scientific Research Applications
Tert-Butyl 4-(1H-tetrazol-5-yl)piperidine-1-carboxylate has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, pesticides, and other organic compounds. tert-Butyl 4-(1H-tetrazol-5-yl)piperidine-1-carboxylate has also been used in the study of biochemical and physiological effects, as well as in the study of drug mechanisms of action. tert-Butyl 4-(1H-tetrazol-5-yl)piperidine-1-carboxylate has been used to study the effects of drugs on the brain, as well as to study the effects of drugs on the heart, lungs, and other organs. tert-Butyl 4-(1H-tetrazol-5-yl)piperidine-1-carboxylate has also been used in the study of the effects of drugs on the immune system, as well as the effects of drugs on cancer cells.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(1H-tetrazol-5-yl)piperidine-1-carboxylate is not fully understood, but it is believed to act by binding to certain receptors in the brain, which can then affect the release of neurotransmitters. tert-Butyl 4-(1H-tetrazol-5-yl)piperidine-1-carboxylate is also thought to act as an agonist, which means that it can activate certain receptors in the brain, leading to the release of neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-Butyl 4-(1H-tetrazol-5-yl)piperidine-1-carboxylate are not fully understood, but it is believed to have a variety of effects. It has been shown to have a stimulatory effect on the release of dopamine, which is a neurotransmitter involved in reward and pleasure. tert-Butyl 4-(1H-tetrazol-5-yl)piperidine-1-carboxylate has also been shown to have an inhibitory effect on the release of serotonin, which is a neurotransmitter involved in mood regulation. tert-Butyl 4-(1H-tetrazol-5-yl)piperidine-1-carboxylate has also been shown to have an inhibitory effect on the release of norepinephrine, which is a neurotransmitter involved in arousal and alertness.
Advantages and Limitations for Lab Experiments
Tert-Butyl 4-(1H-tetrazol-5-yl)piperidine-1-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is generally well tolerated by the body. It is also relatively non-toxic and has a low potential for abuse. However, tert-Butyl 4-(1H-tetrazol-5-yl)piperidine-1-carboxylate has some limitations for use in laboratory experiments. It is not as potent as some other compounds, and it has a short half-life, which means that its effects may not last as long as other compounds.
Future Directions
The future of tert-Butyl 4-(1H-tetrazol-5-yl)piperidine-1-carboxylate is largely unknown, but there are a few potential directions that could be explored. tert-Butyl 4-(1H-tetrazol-5-yl)piperidine-1-carboxylate could be used in the development of new drugs or therapies, as it has been shown to have a variety of effects on the brain and other organs. tert-Butyl 4-(1H-tetrazol-5-yl)piperidine-1-carboxylate could also be used to study the effects of drugs on the immune system, as well as the effects of drugs on cancer cells. Additionally, tert-Butyl 4-(1H-tetrazol-5-yl)piperidine-1-carboxylate could be used to study the effects of drugs on the heart, lungs, and other organs. Finally, tert-Butyl 4-(1H-tetrazol-5-yl)piperidine-1-carboxylate could be further studied to better understand its mechanism of action and potential therapeutic uses.
properties
IUPAC Name |
tert-butyl 4-(2H-tetrazol-5-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O2/c1-11(2,3)18-10(17)16-6-4-8(5-7-16)9-12-14-15-13-9/h8H,4-7H2,1-3H3,(H,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATXQENSVJAHPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NNN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2H-tetrazol-5-YL)piperidine-1-carboxylate | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

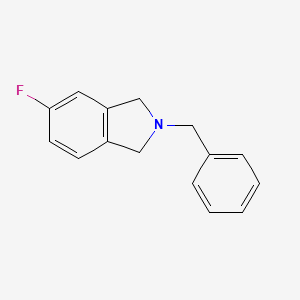

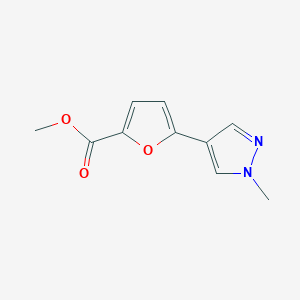
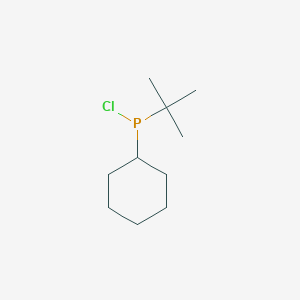
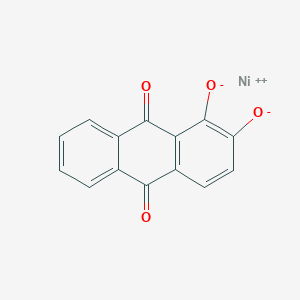
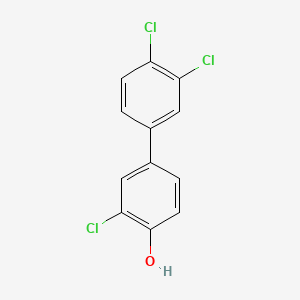
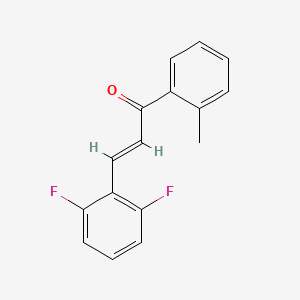

![4-[3,3,3-Trifluoro-2-(trifluoromethyl)propen-1-yl]chlorobenzene](/img/structure/B6320133.png)
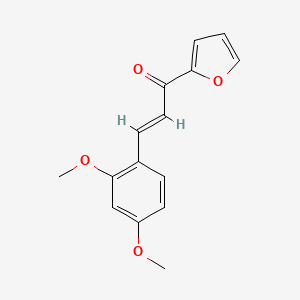
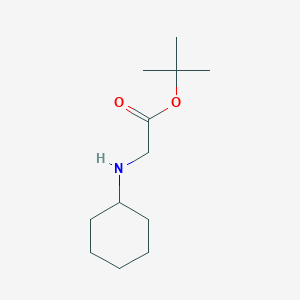


![(2E)-3-[4-(Benzyloxy)phenyl]-1-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B6320162.png)